1,2-Cyclohexanediamine

Overview

Description

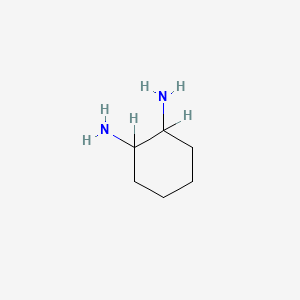

1,2-Cyclohexanediamine (C₆H₁₄N₂) is a six-membered alicyclic diamine with two amino groups in the 1,2-positions. It exists as cis and trans stereoisomers, with the trans isomer being more thermodynamically stable . This compound is a versatile chiral building block in coordination chemistry, catalysis, and materials science. Key applications include:

- Templating Agent: Directs the assembly of iodoplumbate organic-inorganic hybrid structures through stereochemical control .

- Chiral Nanomaterials: Serves as a chiral precursor for synthesizing carbonized polymer dots (CPDs) with mirror-image circular dichroism (CD) spectra .

- Pharmaceuticals: Forms the backbone of oxaliplatin, a platinum-based anticancer drug .

- Chelating Agents: Reacts with chloroacetic acid to produce 1,2-cyclohexylenedinitrilotetraacetic acid (DCTA), a metal-sequestering agent .

Preparation Methods

Resolution of Racemic 1,2-Cyclohexanediamine Using Chiral Acids

The resolution of racemic this compound into its enantiomerically pure forms is a cornerstone of its production. Two primary resolving agents dominate this process: L-tartaric acid and (R)- or (S)-BINOL (1,1′-bi-2-naphthol).

L-Tartaric Acid-Mediated Resolution

The most widely adopted method involves the formation of diastereomeric salts using L-tartaric acid. A mixture of cis- and trans-1,2-cyclohexanediamine isomers is treated with L-tartaric acid in aqueous methanol or ethanol, selectively crystallizing the (1R,2R)- or (1S,2S)-tartrate salt. For example, dissolving (±)-trans-1,2-diaminocyclohexane (10 g) in hot water with L-tartaric acid (7.5 g) followed by acetic acid addition yields the (1R,2R)-tartrate salt in 96% yield and >99% enantiomeric excess (ee) after recrystallization . The process exploits the lower solubility of the (1R,2R)-tartrate diastereomer in polar solvents, enabling facile isolation via filtration .

BINOL-Assisted Resolution

An improved resolution method employs (R)- or (S)-BINOL to separate trans-1,2-cyclohexanediamine enantiomers. Reacting racemic DACH with BINOL in toluene forms diastereomeric adducts, which are separated by fractional crystallization. This method achieves 90–95% yields with ee values exceeding 98%, offering advantages in scalability and reduced solvent usage compared to tartaric acid .

Table 1: Comparison of Resolution Methods

| Method | Resolving Agent | Yield (%) | Enantiomeric Excess (%) | Key Reference |

|---|---|---|---|---|

| Tartaric Acid | L-(+)-Tartaric | 96 | >99 | |

| BINOL | (R)-BINOL | 90–95 | 98–99 |

Synthesis via Aziridinium Ion Intermediates

A synthetic route to trans-1,2-diaminocyclohexane derivatives involves the sequential opening of cyclohexene oxide and aziridinium ions . This method avoids resolution by directly constructing the trans-diamine backbone.

Cyclohexene Oxide Aminolysis

Cyclohexene oxide is treated with secondary amines (e.g., pyrrolidine) to form β-amino alcohols. Subsequent conversion to aziridinium ions using methyl iodide or tosyl chloride enables nucleophilic attack by primary amines, yielding trans-1,2-diaminocyclohexane derivatives. For instance, reaction with pyrrolidine affords trans-1,2-bis(pyrrolidino)cyclohexane in 85% yield .

Stereochemical Control

Chiral amines like (R)-α-methylbenzylamine induce stereoselectivity during aziridinium ion opening, producing non-racemic diamines. These diastereomers are separable via column chromatography, achieving ee values up to 92% .

Industrial-Scale Production and Purification

Industrial processes prioritize cost-effectiveness and purity, often combining resolution and synthetic strategies.

Large-Scale Tartaric Acid Resolution

A patented method (JP2011093834A) isolates cis-1,2-diaminocyclohexane by adding L-tartaric acid to an isomer mixture in aqueous HCl. The cis-tartrate salt precipitates and is filtered, while the trans-isomer remains in solution. Repeating this process with mineral acids (e.g., HCl) yields enantiopure trans-DACH .

Silver and Barium Sulfate Removal

In oxaliplatin synthesis, dichloro-(trans-DACH)-platinum(II) complexes are treated with silver sulfate to replace chloride ligands, forming diaquo-sulfate intermediates. Subsequent precipitation of AgCl and BaSO4 ensures high-purity DACH coordination complexes, with silver residuals <5 ppm .

Comparative Analysis of Methodologies

Resolution vs. Synthesis

-

Resolution : Ideal for obtaining enantiopure DACH but requires racemic starting material.

-

Aziridinium Route : Builds trans-stereochemistry de novo but involves multi-step synthesis.

Scalability and Cost

-

Tartaric acid resolution is cost-effective for bulk production due to low reagent costs.

-

BINOL resolution offers higher enantioselectivity but at greater expense.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanediamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form cyclohexylamines.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Imines, nitriles

Reduction: Cyclohexylamines

Substitution: Various substituted cyclohexanediamine derivatives

Scientific Research Applications

1,2-Cyclohexanediamine has numerous applications in scientific research:

Biology: It is used in the synthesis of biologically active compounds, including potential antitumor agents.

Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including certain anticancer drugs.

Industry: It is used in the production of polymers and as a curing agent for epoxy resins.

Mechanism of Action

The mechanism of action of 1,2-cyclohexanediamine depends on its application. In the context of its use as a ligand in coordination chemistry, it forms complexes with metal ions, which can then participate in various catalytic processes. In medicinal chemistry, derivatives of this compound, such as oxaliplatin, exert their effects by binding to DNA and interfering with DNA replication and transcription, leading to cell death .

Comparison with Similar Compounds

Stereoisomers: cis- vs. trans-1,2-Cyclohexanediamine

Key Findings :

- The trans isomer’s rigid chair conformation enhances its templating ability in hybrid materials .

- trans-1,2-Cyclohexanediamine is extracted at 95% yield using butyl alcohol at pH 12.9 .

Salen-Type Ligands

Salen ligands derived from 1,2-cyclohexanediamine (e.g., N,N′-bis(salicylidene)-1,2-cyclohexanediamine) are compared below:

Key Findings :

- Substituents at the 3-position significantly alter electrochemical kinetics. For example, tert-butyl groups reduce electron density at the metal center, slowing charge transfer .

Platinum(II) Complexes

Key Findings :

- Oxaliplatin’s cyclohexanediamine ligand reduces resistance mechanisms linked to cisplatin’s ammonia ligands .

Chelating Agents: DCTA vs. EDTA

Key Findings :

Chiral Derivatives

Key Findings :

- CPDs synthesized with (R,R)-1,2-cyclohexanediamine exhibit negative Cotton effects, enabling enantioselective detection .

Biological Activity

1,2-Cyclohexanediamine (CHD) is a cyclic diamine that has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, emphasizing its potential as an anticancer agent and its interaction with various biological systems.

Anticancer Activity

1. Overview of Antitumor Properties

Research has demonstrated that derivatives of this compound exhibit significant antitumor properties. A study synthesized a series of 1,2-diaminocyclohexane derivatives and evaluated their antiproliferative activities against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A375 (melanoma) cells. The results indicated that these compounds were potent cytotoxic agents, particularly against the A375 cell line, with mechanisms involving apoptosis and cell cycle arrest .

2. Case Study: Oxaliplatin Derivatives

Another notable investigation focused on a novel derivative of oxaliplatin, which incorporated this compound as a ligand. This compound showcased comparable in vitro cytotoxicity to oxaliplatin but exhibited superior efficacy in vivo in murine models of leukemia. The study reported an increase in life span of over 200% in treated animals compared to controls, suggesting that modifications to the cyclohexanediamine structure can enhance therapeutic indices .

1. Apoptosis Induction

The mechanism of action for this compound-based compounds often involves the induction of apoptosis in cancer cells. For instance, the derivatives studied showed activation of caspases, which are crucial for the apoptotic process. This selective induction of apoptosis in cancer cells presents a promising avenue for therapeutic development .

2. Interaction with Metal Complexes

The incorporation of this compound into metal complexes has been shown to enhance their biological activity. For example, zinc complexes formed with reduced Schiff bases derived from cyclohexanediamine exhibited marked antimicrobial activity against various bacterial strains. This suggests that the structural features of cyclohexanediamine can significantly influence the bioactivity of metal-containing compounds .

Biological Activity Summary Table

Pharmacokinetics and Toxicology

While the therapeutic potential is promising, understanding the pharmacokinetics and potential toxicological effects is crucial for clinical applications. Studies have indicated that cyclohexanediamine derivatives can exhibit varied absorption rates depending on their chemical modifications. Additionally, some studies have reported developmental and reproductive toxicity associated with certain derivatives, necessitating careful evaluation during drug development processes .

Q & A

Basic Research Questions

Q. How can researchers synthesize and isolate stereoisomers of 1,2-cyclohexanediamine for chiral studies?

- Methodological Answer : Trans- and cis-1,2-cyclohexanediamine isomers are typically synthesized via diastereomeric salt formation using chiral resolving agents like L-(+)-tartaric acid. For example, reacting racemic trans-1,2-cyclohexanediamine with tartaric acid yields a diastereomeric salt that can be crystallized and separated . Subsequent neutralization with potassium carbonate recovers the enantiopure diamine. Chromatographic techniques (e.g., chiral HPLC) are used for purity verification .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Due to its irritant properties, researchers must use nitrile gloves, safety goggles, and closed systems to minimize inhalation exposure. Local exhaust ventilation is recommended during synthesis. Emergency showers and eyewash stations should be accessible, and spills must be contained using inert absorbents to prevent environmental release .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : Distinguishes trans/cis isomers via coupling constants (e.g., trans isomers show J = 8–10 Hz for vicinal protons) .

- X-ray Diffraction (XRD) : Resolves crystal structures of coordination complexes, such as iodoplumbate hybrids templated by the diamine .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns, particularly for Schiff base derivatives .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its templating effect in hybrid materials?

- Methodological Answer : The trans isomer’s planar conformation facilitates the formation of layered iodoplumbate structures, as shown by XRD studies where trans-1,2-cyclohexanediamine templates 2D perovskite-like frameworks. In contrast, the cis isomer disrupts symmetry, leading to less ordered architectures . Researchers should compare simulated vs. experimental XRD patterns to validate structural models .

Q. What role does this compound play in the mechanism of platinum-based anticancer drugs like oxaliplatin?

- Methodological Answer : The (1R,2R)-enantiomer in oxaliplatin forms stable platinum-DNA adducts, inducing interstrand crosslinks that block replication. To study this, researchers use gel electrophoresis to assess DNA binding efficiency and compare cytotoxicity profiles against cisplatin-resistant cell lines .

Q. How can this compound derivatives be optimized for asymmetric catalysis?

- Methodological Answer : Schiff base ligands derived from this compound (e.g., Jacobsen’s Mn(III)-salen catalyst) are synthesized by condensing the diamine with substituted salicylaldehydes. Enantioselectivity in epoxidation reactions is enhanced by introducing bulky tert-butyl groups at the 3,5-positions of the aromatic rings . Kinetic resolution studies and HPLC analysis of enantiomeric excess (ee) are critical for optimization .

Q. What challenges arise in synthesizing cis-configured Schiff base ligands from this compound?

- Methodological Answer : The cis isomer’s steric hindrance often leads to low yields in Schiff base formation. Researchers address this by using high-dilution conditions and slow addition of aldehydes to the diamine in ethanol under reflux. Single-crystal X-ray analysis confirms ligand geometry, as seen in cis-N,N′-bis(salicylidene)-1,2-cyclohexanediamine complexes .

Q. How do enantiomeric impurities in this compound affect catalytic performance?

- Methodological Answer : Even minor enantiomeric impurities (e.g., <2% (1S,2S)-contaminant in (1R,2R)-diamine) can reduce catalytic ee by 10–15%. Researchers use chiral GC or polarimetry to quantify optical purity. Recrystallization from hexane/ethyl acetate mixtures improves enantiomeric ratios .

Properties

IUPAC Name |

cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJXIUAHEKJCMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Record name | 1,2-DIAMINOCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027301 | |

| Record name | 1,2-Cyclohexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-diaminocyclohexane appears as a clear to light yellow liquid. Corrosive to the eyes, skin, mouth, throat and stomach. Vapors may irritate eyes., Liquid, Dark liquid with an amine odor; [CAMEO] | |

| Record name | 1,2-DIAMINOCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Cyclohexanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diaminocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

Flash point > 93 °C | |

| Record name | 1,2-Diaminocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.4 [mmHg] | |

| Record name | 1,2-Diaminocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

694-83-7 | |

| Record name | 1,2-DIAMINOCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Diaminocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diaminocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclohexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1,2-ylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIAMINOCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.